Copiamycin - 11078-23-2

Copiamycin

Catalog Number: EVT-1185182
CAS Number: 11078-23-2
Molecular Formula: C54H95N3O17
Molecular Weight: 1058.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Copiamycin is a natural product found in Streptomyces hygroscopicus with data available.
Source and Classification

Copiamycin is classified as a macrocyclic lactone and is specifically categorized under antifungal agents due to its efficacy against various fungal pathogens. It was first isolated in the 1960s and has since been recognized for its unique structural features and biological activities, particularly its synergistic effects when combined with other antifungal agents like imidazole compounds .

Synthesis Analysis

The synthesis of copiamycin involves several steps, primarily utilizing actinomycetes as the source material. The process typically includes:

  1. Fermentation: Cultivation of Streptomyces hygroscopicus var. crystallogenes in a suitable growth medium to produce copiamycin.
  2. Extraction: Isolation of copiamycin from the fermentation broth using solvent extraction methods.
  3. Purification: Techniques such as chromatography are employed to purify copiamycin from other metabolites.

In laboratory settings, synthetic approaches have also been explored, including the reduction of guanidylfungins followed by hydrolysis to yield copiamycin derivatives . Sodium borohydride has been noted as a common reducing agent in these synthetic pathways.

Molecular Structure Analysis

Copiamycin possesses a complex molecular structure characterized by:

  • A lactone ring that contributes to its macrocyclic nature.
  • Multiple hydroxyl groups and a guanidine moiety, which are crucial for its biological activity.
  • The molecular formula is typically represented as C30H47N3O9C_{30}H_{47}N_{3}O_{9}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure, revealing details about the arrangement of atoms within the molecule, including specific substitution patterns on the lactone ring .

Chemical Reactions Analysis

Copiamycin undergoes various chemical reactions that influence its pharmacological properties:

  1. Reduction Reactions: The hemiketal group in copiamycin can be reduced using sodium borohydride, leading to modified derivatives.
  2. Hydrolysis: The malonic acid monoesters can be hydrolyzed under alkaline conditions, affecting the compound's solubility and bioactivity.
  3. Alkylation: Copiamycin can react with alcohols in the presence of acid catalysts, modifying its functional groups and potentially enhancing its antifungal properties .

These reactions are critical for exploring new derivatives with improved efficacy against fungal pathogens.

Mechanism of Action

The mechanism of action of copiamycin primarily involves:

  • Disruption of Fungal Cell Membranes: Copiamycin exhibits ionophoretic properties, enhancing membrane permeability and leading to cell lysis in susceptible fungi.
  • Synergistic Effects: When combined with imidazole antifungals like ketoconazole, copiamycin significantly reduces the minimum inhibitory concentrations required to inhibit fungal growth . This synergism is believed to stem from both enhanced drug uptake and altered membrane dynamics.

Research indicates that copiamycin may also interfere with essential cellular processes in fungi, although detailed mechanisms remain an area of ongoing study.

Physical and Chemical Properties Analysis

Copiamycin exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound's stability can be affected by pH levels; it tends to degrade under acidic conditions.

These properties are essential for formulating effective antifungal therapies using copiamycin.

Applications

Copiamycin has several notable applications:

  1. Antifungal Treatment: Primarily used to treat infections caused by Candida species and other fungi.
  2. Synergistic Drug Combinations: Its ability to enhance the efficacy of other antifungals makes it a candidate for combination therapy strategies.
  3. Research Tool: Used in studies investigating fungal biology and resistance mechanisms due to its unique mode of action .
Introduction to Copiamycin

Historical Discovery and Taxonomic Origins of Copiamycin-Producing Organisms

Copiamycin was first isolated in 1965 from the actinobacterium Streptomyces hygroscopicus var. crystallogenes [1] [3]. This discovery occurred during systematic screening of soil-derived Streptomyces strains for antifungal compounds. The initial characterization identified it as a macrocyclic lactone antibiotic with significant activity against pathogenic fungi [3]. Taxonomic analysis placed the producing organism within the Streptomyces hygroscopicus species complex, a group renowned for producing structurally diverse secondary metabolites, including the immunosuppressant rapamycin [8]. The strain was isolated from Japanese soil samples and found to exhibit crystalline formations during fermentation, leading to the varietal designation "crystallogenes" [3] [5]. Subsequent phylogenetic studies have confirmed that copiamycin production is associated with specific genomic features, including type I polyketide synthase (Polyketide Synthase) clusters characteristic of macrocyclic lactone biosynthesis in actinobacteria [8] [10].

Table 1: Taxonomic Classification of Copiamycin-Producing Organism

Taxonomic RankClassificationRelevance to Copiamycin
DomainBacteriaProkaryotic metabolite producers
PhylumActinomycetotaHigh secondary metabolic capacity
ClassActinomycetesSource of bioactive compounds
OrderStreptomycetalesRich in polyketide pathways
FamilyStreptomycetaceaeMajor antibiotic-producing family
GenusStreptomycesSource organism identification
SpecieshygroscopicusStrain complex with metabolic diversity
VarietycrystallogenesSpecific copiamycin-producing variant

Classification Within the Polyketide Family of Antibiotics

Copiamycin belongs to the macrocyclic lactone subgroup of polyketides, specifically classified as a type I polyketide based on its biosynthetic machinery [2] [4] [8]. This classification is determined by its assembly via multimodular megasynthases that catalyze sequential decarboxylative condensations of extender units onto a starter unit. Structural analysis reveals copiamycin's core skeleton (C~54~H~95~N~3~O~17~) derives from one propionyl-CoA starter unit and multiple malonyl-CoA and methylmalonyl-CoA extender units, followed by post-polyketide synthase modifications including glycosylation [1] [4]. Its 36-membered macrolactone ring places it among the larger macrocyclic polyketides, distinct from smaller macrolides like erythromycin (14-membered) or tetracyclines (aromatic type II polyketides) [7] [8]. The compound exhibits structural features characteristic of ionophoric polyketides, containing both hydrophilic (lactone, sugar moieties) and hydrophobic (alkyl chains) domains that enable membrane interaction [3] [5]. This bifunctional architecture differentiates it from non-ionophoric polyene macrolides (e.g., amphotericin B) and purely aromatic polyketides [4] [7].

Table 2: Structural and Biosynthetic Classification of Copiamycin Among Polyketides

Classification ParameterCopiamycinCommon Polyketide TypesDistinguishing Features
PKS TypeType I (Modular)Type I (Iterative), Type II, Type IIIMultimodular megasynthase with specific domain organization
Carbon SkeletonC~54~ backboneVariable (C~6~ to C~164~)Large macrocyclic structure
Cyclization PatternMacrolactoneAromatic, Linear, Polyether36-membered lactone ring
Key Functional GroupsLactone, sugar, guanidineHydroxyl, ketone, enoneGuanidine moiety enhancing ionophoric capacity
Starter UnitPropionyl-CoAAcetyl-CoA, Benzoyl-CoAMethyl-branched initiation
Reduction LevelVariable reductionFully reduced to unreducedMixed reduction pattern along chain

Significance in Antifungal Research and Pharmacological Potential

Copiamycin exhibits broad-spectrum antifungal activity against Candida, Cryptococcus, and Aspergillus species through a dual mechanism involving membrane disruption and intracellular effects [3] [5] [7]. Unlike polyene antifungals that form membrane pores, copiamycin functions as a potassium ionophore, selectively transporting K+ ions across fungal membranes and disrupting electrochemical gradients essential for nutrient transport and viability [3] [5]. This ionophoretic property was conclusively demonstrated through experiments showing copiamycin-induced potassium efflux in Sarcina lutea, which could be reversed by phospholipids containing unsaturated fatty acids [5]. Crucially, copiamycin displays synergistic effects with imidazole antifungals (e.g., ketoconazole) by enhancing cellular uptake of these compounds while simultaneously compromising membrane integrity [3]. In murine models of candidiasis, copiamycin-ketoconazole combinations reduced fungal burdens by >99% compared to either agent alone, despite both being fungistatic individually [3]. This synergy profile positions copiamycin as a potential combination therapy enhancer for overcoming resistance in recalcitrant fungal infections.

Table 3: Antifungal Mechanism and Synergistic Potential of Copiamycin

Antifungal PropertyMechanistic BasisExperimental EvidenceTherapeutic Implication
Primary MechanismPotassium ionophoreReversible K+ efflux; blocked by unsaturated phospholipidsSelective membrane disruption
Secondary EffectsMitochondrial interferenceAltered membrane potential in isolated organellesEnergy metabolism disruption
Synergy with ImidazolesEnhanced cellular uptake of azoles4-16x reduction in MIC/MFC of ketoconazoleBypassing efflux-mediated resistance
In Vivo EfficacyMurine candidiasis model>99% fungal burden reduction in combination therapyProof-of-concept for combinatorial use
SpectrumBroad anti-yeast activityActive against Candida, CryptococcusPotential for systemic mycoses

Research into copiamycin derivatives has focused on optimizing its ionophoretic properties while reducing potential cytotoxicity. The intact macrocyclic ring and C-6 enol ether structure are essential for antifungal activity, as modifications at these positions cause significant potency loss [7]. Current pharmacological investigations prioritize copiamycin as a synergistic component rather than a standalone therapeutic, leveraging its membrane-priming effects to enhance existing antifungals [3] [7]. Its novel mechanism remains relevant against azole-resistant strains, providing a chemical scaffold for developing next-generation combination therapies against invasive fungal pathogens [3] [7].

Properties

CAS Number

11078-23-2

Product Name

Copiamycin

IUPAC Name

3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

Molecular Formula

C54H95N3O17

Molecular Weight

1058.3 g/mol

InChI

InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18-

InChI Key

DTXXAWMAXGFPJR-NJEQGCGJSA-N

SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

Synonyms

Copiamycin

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.